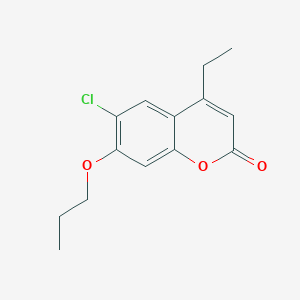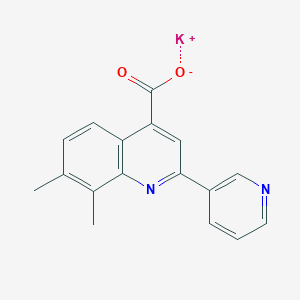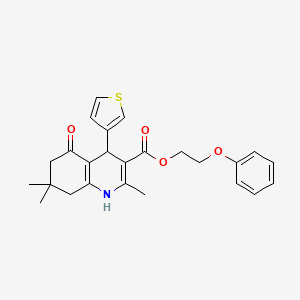
6-chloro-4-ethyl-7-propoxy-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-4-ethyl-7-propoxy-2H-chromen-2-one, also known as Cloricromene, is a synthetic compound that belongs to the class of coumarin derivatives. It has been extensively studied for its potential therapeutic applications, particularly in the treatment of cardiovascular diseases.
Mechanism of Action
The mechanism of action of 6-chloro-4-ethyl-7-propoxy-2H-chromen-2-one involves the inhibition of platelet aggregation, the reduction of oxidative stress, and the modulation of cytokine production. It has been shown to inhibit the activity of cyclooxygenase and lipoxygenase enzymes, which are involved in the production of pro-inflammatory cytokines and thromboxane A2, a potent platelet aggregator.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects, including the reduction of lipid peroxidation, the inhibition of platelet aggregation, and the modulation of cytokine production. It has also been shown to improve endothelial function and reduce the risk of thrombosis and atherosclerosis.
Advantages and Limitations for Lab Experiments
One of the advantages of 6-chloro-4-ethyl-7-propoxy-2H-chromen-2-one is its ability to inhibit platelet aggregation without affecting hemostasis, which makes it a promising candidate for the treatment of thrombotic disorders. However, its low solubility and poor bioavailability limit its potential therapeutic applications.
Future Directions
There are several future directions for the study of 6-chloro-4-ethyl-7-propoxy-2H-chromen-2-one. One area of research is the development of new synthesis methods that improve the yield and bioavailability of the compound. Another area of research is the investigation of its potential therapeutic applications in the treatment of other diseases, such as cancer and neurodegenerative disorders. Finally, the study of its mechanism of action and its interaction with other compounds could lead to the development of new drugs with improved efficacy and fewer side effects.
Synthesis Methods
The synthesis of 6-chloro-4-ethyl-7-propoxy-2H-chromen-2-one involves the condensation of 4-hydroxycoumarin with 4-chloro-3-ethyl-1-butyne in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with propyl bromide to yield this compound. The overall yield of the synthesis is approximately 50%.
Scientific Research Applications
6-chloro-4-ethyl-7-propoxy-2H-chromen-2-one has been extensively studied for its potential therapeutic applications, particularly in the treatment of cardiovascular diseases. It has been shown to have anti-inflammatory, antioxidant, and anticoagulant properties, which make it a promising candidate for the treatment of atherosclerosis, thrombosis, and other cardiovascular diseases.
properties
IUPAC Name |
6-chloro-4-ethyl-7-propoxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClO3/c1-3-5-17-13-8-12-10(7-11(13)15)9(4-2)6-14(16)18-12/h6-8H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYZWBASIKXHEMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C2C(=CC(=O)OC2=C1)CC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B5158983.png)
![methyl 2-[(4-butoxybenzoyl)amino]benzoate](/img/structure/B5158993.png)
![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-1-(1-naphthylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5159009.png)
![N-2-pyridinyltetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B5159014.png)
![methyl 4-[3-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)-2-hydroxypropoxy]benzoate](/img/structure/B5159015.png)
![N-[3-(1H-indazol-1-yl)propyl]-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5159020.png)


![2-(4-methoxybenzoyl)-3-(4-methoxyphenyl)-6,6-dimethyl-2,3,3a,4,6,7-hexahydropyrano[4,3-c]pyrazole](/img/structure/B5159039.png)
![7-(4-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5159055.png)
![N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}-1-propyl-4-piperidinamine](/img/structure/B5159058.png)
![N-benzyl-1-[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-N-methylmethanamine](/img/structure/B5159060.png)
![3-ethyl-5-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]-4-isoxazolecarboxamide](/img/structure/B5159064.png)
